![molecular formula C27H21NOS B12615271 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one CAS No. 919085-08-8](/img/structure/B12615271.png)
1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one: is a complex organic compound known for its unique structure and properties. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides and quinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted chalcones.
Scientific Research Applications
1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as protein tyrosine phosphatase-1B (PTP-1B), which plays a role in regulating insulin signaling and glucose metabolism.
Pathways Involved: By inhibiting PTP-1B, the compound can enhance insulin sensitivity and glucose uptake, making it a potential candidate for antidiabetic therapy.
Comparison with Similar Compounds
1,3-Diphenylprop-2-en-1-one: A simpler chalcone with similar structural features but lacking the phenylsulfanyl group.
3-[2-(2,6-Dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one: A related compound with a similar core structure but different substituents on the phenyl rings.
Uniqueness: 1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
919085-08-8 |
|---|---|
Molecular Formula |
C27H21NOS |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1,3-diphenyl-3-(2-phenylsulfanylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C27H21NOS/c29-26(22-14-6-2-7-15-22)20-25(21-12-4-1-5-13-21)28-24-18-10-11-19-27(24)30-23-16-8-3-9-17-23/h1-20,28H |
InChI Key |
ZFBOWPGHBXNRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
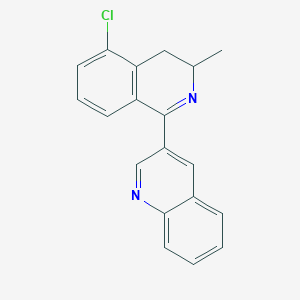
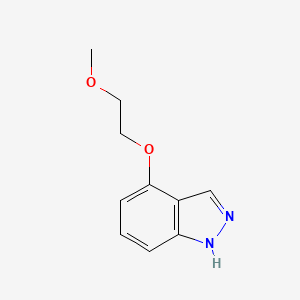
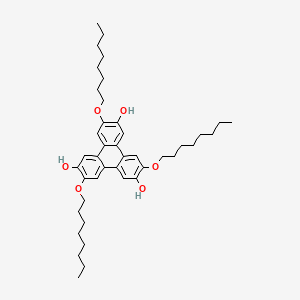
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
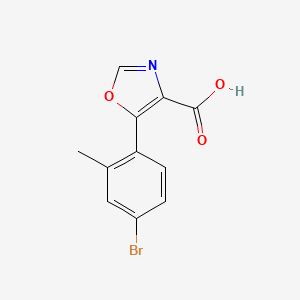

![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
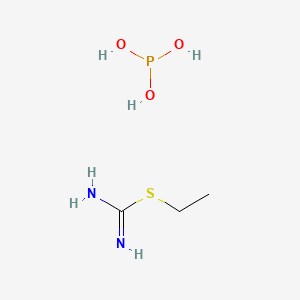
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
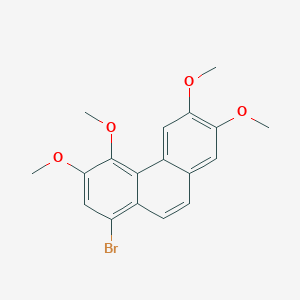
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
